molecular formula C16H16N2O6S B2743414 4-(ethanesulfonyl)-N-(2-methoxy-4-nitrophenyl)benzamide CAS No. 941891-48-1

4-(ethanesulfonyl)-N-(2-methoxy-4-nitrophenyl)benzamide

Cat. No.: B2743414
CAS No.: 941891-48-1
M. Wt: 364.37
InChI Key: WRHQCSJFMMGFCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(ethanesulfonyl)-N-(2-methoxy-4-nitrophenyl)benzamide is a chemical compound with the molecular formula C16H16N2O6S and a molecular weight of 364.37 g/mol. This compound has gained attention in scientific research due to its potential biological activity and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(ethanesulfonyl)-N-(2-methoxy-4-nitrophenyl)benzamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(ethanesulfonyl)-N-(2-methoxy-4-nitrophenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(ethanesulfonyl)-N-(2-methoxy-4-nitrophenyl)benzamide has shown promise in various scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Preclinical studies have demonstrated its efficacy in various disease models, leading to clinical trials to evaluate its therapeutic potential.

Mechanism of Action

The mechanism of action of 4-(ethanesulfonyl)-N-(2-methoxy-4-nitrophenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to modulation of biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

4-(ethanesulfonyl)-N-(2-methoxy-4-nitrophenyl)benzamide can be compared with other similar compounds to highlight its uniqueness:

    4-ethylsulfonyl-N-(4-methoxy-2-nitrophenyl)benzamide: Similar structure but different position of the methoxy and nitro groups.

    4-(ethylsulfonyl)-N-methyl-N-(4-nitrophenyl)benzamide: Similar structure but with a methyl group instead of a methoxy group.

These comparisons can help in understanding the structure-activity relationships and the unique properties of this compound.

Properties

IUPAC Name

4-ethylsulfonyl-N-(2-methoxy-4-nitrophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O6S/c1-3-25(22,23)13-7-4-11(5-8-13)16(19)17-14-9-6-12(18(20)21)10-15(14)24-2/h4-10H,3H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRHQCSJFMMGFCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.